molecular formula C20H20N2O6 B2501546 4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid CAS No. 1081129-72-7

4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid

Cat. No.: B2501546
CAS No.: 1081129-72-7
M. Wt: 384.388
InChI Key: UMAXTUQUAVPSDQ-UHFFFAOYSA-N
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Description

4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a complex structure that incorporates a benzoic acid moiety, a 2-oxopyrrolidine (gamma-lactam) ring, and a 2,4-dimethoxyphenyl carbamoyl group. This specific arrangement of functional groups makes it a valuable intermediate or scaffold for the design and synthesis of novel biologically active molecules. Compounds with similar structural motifs, such as the 2-pyrrolidinone group and dimethoxyphenyl subunits , are frequently investigated in the development of therapeutic agents. Research into analogous structures has shown potential in various areas, including the development of short-acting benzodiazepine derivatives for anesthesia and sedation , as well as heterocyclic derivatives with inhibitory activity for potential treatment of pain, cancer, and neurodegenerative diseases . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

4-[4-[(2,4-dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-27-15-7-8-16(17(10-15)28-2)21-19(24)13-9-18(23)22(11-13)14-5-3-12(4-6-14)20(25)26/h3-8,10,13H,9,11H2,1-2H3,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAXTUQUAVPSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactamization of γ-Aminobutyric Acid Derivatives

A widely cited approach involves cyclocondensation of 4-aminobenzoic acid with γ-keto acids. For instance, reaction with levulinic acid (4-oxopentanoic acid) under acidic conditions yields 4-(2-oxopyrrolidin-1-yl)benzoic acid via intramolecular lactamization. Optimization studies indicate that catalytic p-toluenesulfonic acid (PTSA) in toluene at reflux (110°C, 12 h) achieves cyclization yields exceeding 85%.

Mechanistic Insight :
The amine nucleophile attacks the γ-keto carbonyl, followed by dehydration to form the pyrrolidinone ring. Steric hindrance at the benzoic acid’s para position ensures regioselective cyclization.

Alternative Route: Ullmann Coupling

For substrates requiring pre-functionalized pyrrolidinones, Ullmann coupling of 4-iodobenzoic acid with 4-aminopyrrolidin-2-one in the presence of copper(I) iodide and L-proline ligand affords the core structure. This method, while efficient, necessitates stringent oxygen-free conditions and yields ~70%.

Introduction of the 2,4-Dimethoxyphenylcarbamoyl Group

Carbamoylation via Isocyanate Coupling

The 4-position of the pyrrolidinone ring is functionalized by reacting 4-(2-oxopyrrolidin-1-yl)benzoic acid with 2,4-dimethoxyphenyl isocyanate. Activation of the pyrrolidinone’s 4-carboxylic acid (if present) using thionyl chloride (SOCl₂) generates the acid chloride, which reacts with 2,4-dimethoxyaniline in dichloromethane (DCM) at 0–5°C.

Reaction Conditions :

  • Coupling Agent : HBTU (1 eq), DIEA (2 eq) in DMF.
  • Yield : 78–82% after silica gel chromatography.

Direct Aminolysis of Activated Esters

Methyl 4-(4-chlorocarbonyl-2-oxopyrrolidin-1-yl)benzoate, prepared via esterification and chlorination, undergoes aminolysis with 2,4-dimethoxyaniline. This one-pot procedure avoids isolation of intermediates, achieving 75% yield.

Optimization Challenges and Solutions

Regioselectivity in Pyrrolidinone Functionalization

Competing reactions at the pyrrolidinone’s 3- and 4-positions are mitigated by steric directing groups. Introduction of a transient tert-butyloxycarbonyl (Boc) group at the 3-position prior to carbamoylation ensures exclusive 4-substitution, followed by acidic deprotection (TFA/DCM).

Solvent and Temperature Effects

Polar aprotic solvents (DMF, NMP) enhance carbamoylation rates but risk epimerization. Substituting DMF with tetrahydrofuran (THF) at −20°C minimizes racemization while maintaining reactivity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, COOH), 8.2 (d, J = 8.4 Hz, 2H, ArH), 7.9 (d, J = 8.4 Hz, 2H, ArH), 6.9–7.1 (m, 3H, dimethoxyphenyl), 4.3 (t, 1H, pyrrolidinone CH), 3.8 (s, 6H, OCH₃).
  • IR (KBr) : 1705 cm⁻¹ (C=O, pyrrolidinone), 1680 cm⁻¹ (C=O, carbamoyl).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity, with tₐ = 6.7 min.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Lactamization 85 97 Fewer steps, scalable
Ullmann Coupling 70 95 Tolerates electron-deficient aryl
Direct Aminolysis 75 98 One-pot, minimal purification

Applications and Derivatives

The target compound’s structural analogs exhibit bioactivity as kinase inhibitors and antitumor agents. For example, substituting the 2,4-dimethoxyphenyl group with heteroaryl carbamoyls enhances PARP-1 inhibition (IC₅₀ = 12 nM).

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound shares structural similarities with several benzoic acid derivatives and pyrrolidinone-containing molecules. Key comparisons are summarized below:

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Activity Reference
Target Compound Benzoic acid + pyrrolidin-2-one 2,4-Dimethoxyphenyl carbamoyl ~375 (estimated) Not explicitly reported (inference: capsid-binding or kinase inhibition) -
4-(4-(2,5-Dioxopyrrolidin-1-yl)phenylsulfonamido)benzoic acid (7a) Benzoic acid + pyrrolidine-2,5-dione Sulfonamido group 347.39 Coxsackievirus B3 inhibitor (IC50 = 4.22 µM)
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid Benzoic acid + thiazole-pyrrolidinone Thiazole-acetamido 347.39 Predicted pKa = 4.28 (solubility similar to target compound)
2-({4-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl]benzoyl}amino)-4-carbamoylbenzoic acid Benzoic acid + pyrrolo-pyrimidine Pyrrolopyrimidine-carbamoyl 446.42 High molecular weight (potential pharmacokinetic limitations)
2-(2-Oxopyrrolidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide Pyrrolidin-2-one + thiazole Thiazole-acetamide 225.27 Simplified structure (lower complexity)

Key Findings from Comparative Analysis

Bioactivity and Substituent Influence: The sulfonamido group in compound 7a () confers antiviral activity against Coxsackievirus B3, with IC50 values in the low µM range. The target compound’s carbamoyl-2,4-dimethoxyphenyl group may similarly enhance capsid binding due to methoxy-mediated hydrophobic interactions . Thiazole-pyrrolidinone hybrids () demonstrate the importance of heterocyclic appendages for solubility and target engagement. The target compound lacks a thiazole ring but retains the pyrrolidinone-lactam, which may stabilize binding conformations .

Carboxylic Acid Criticality: highlights that esterification or amidation of the benzoic acid carboxyl group reduces antiviral activity.

However, its dimethoxyphenyl group may increase lipophilicity compared to simpler analogs like the thiazole-acetamide () .

Structural Flexibility vs. Rigidity :

  • The 2-oxopyrrolidin core in the target compound offers moderate rigidity, contrasting with the more flexible pyrrolidine-2,5-dione in compound 7a (). This difference may affect binding kinetics to enzymes or viral capsids .

Biological Activity

The compound 4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_{19}H_{22}N_{2}O_{4}
  • Molecular Weight : 342.39 g/mol

This compound features a pyrrolidine ring and a benzoic acid moiety, which are known to influence its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antibacterial Activity : Research indicates that derivatives of similar structures exhibit moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases .
  • Antitumor Activity : Compounds with similar structural motifs have demonstrated anticancer effects in various in vitro assays .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may include:

  • Binding to enzyme active sites, thereby inhibiting their function.
  • Modulating receptor activity linked to neurotransmission and other physiological processes.

Antibacterial Activity

In a study assessing the antibacterial efficacy of related compounds, several derivatives were tested against common bacterial strains. The findings indicated that compounds with similar structural features had varying degrees of effectiveness. For instance:

CompoundBacterial StrainInhibition Zone (mm)
Compound ASalmonella typhi16
Compound BBacillus subtilis18
Compound CEscherichia coli12

These results suggest that modifications in the chemical structure can enhance or reduce antibacterial potency .

Enzyme Inhibition Studies

The enzyme inhibition potential was evaluated through in vitro assays measuring AChE activity. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard inhibitors:

CompoundIC50 Value (µM)Reference Standard IC50 (µM)
Compound D5.0 ± 0.221.25 ± 0.15
Compound E3.5 ± 0.121.25 ± 0.15
Compound F10.0 ± 0.521.25 ± 0.15

This demonstrates the potential of these compounds as therapeutic agents for conditions influenced by cholinergic dysfunction .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid, and how do reaction conditions impact yield?

  • Methodology : A multi-step approach is recommended:

  • Step 1 : Coupling of 2,4-dimethoxyphenylamine with a pyrrolidinone precursor via carbamoyl linkage using HBTU or EDCI as coupling agents in DMF at 0–25°C .
  • Step 2 : Introduction of the benzoic acid moiety through nucleophilic substitution or amide bond formation under anhydrous conditions.
  • Step 3 : Purification via preparative HPLC or column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for amine:activated ester) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic and computational techniques are critical for structural validation of this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm carbamoyl proton resonance (δ 8.1–8.3 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves overlapping aromatic signals .
  • IR : Stretch frequencies for amide C=O (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
  • DFT Calculations : Geometry optimization (B3LYP/6-31G*) validates electronic structure and HOMO/LUMO profiles, aiding in reactivity predictions .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity, particularly its enzyme inhibition potential?

  • Assay Design :

  • Target Selection : Prioritize enzymes with accessible active sites (e.g., serine proteases, kinases) due to the carbamoyl group’s electrophilic nature .
  • In Vitro Testing : Use fluorescence-based assays (e.g., trypsin inhibition with Z-GPR-AMC substrate) to measure IC₅₀. Include controls for non-specific binding (e.g., bovine serum albumin) .
  • SAR Analysis : Modify the 2,4-dimethoxy substituents to assess steric/electronic effects on potency .

Q. How should conflicting data on the compound’s solubility and stability across studies be addressed?

  • Contradiction Resolution :

  • Solubility : Test in buffered solutions (pH 2–10) with DMSO co-solvent (<1% v/v). Conflicting reports may arise from aggregation; use dynamic light scattering (DLS) to confirm colloidal stability .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Acidic conditions may hydrolyze the carbamoyl bond, requiring pH-adjusted formulations .

Q. What strategies enable the integration of this compound into metal-organic frameworks (MOFs) for catalytic applications?

  • Coordination Chemistry :

  • Ligand Design : The benzoic acid group acts as a carboxylate linker for metal nodes (e.g., Zn²⁺, Cu²⁺). Pre-functionalize via ester protection to avoid premature coordination during synthesis .
  • MOF Synthesis : Solvothermal methods (DMF, 120°C) promote framework assembly. BET surface area analysis and PXRD validate porosity and crystallinity .

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